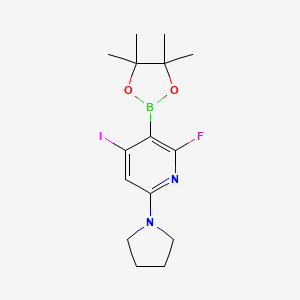
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H21BFIN2O2 and its molecular weight is 418.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309980-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.05 g/mol. The compound features a pyridine ring substituted with fluorine and iodine atoms, as well as a pyrrolidine moiety and a dioxaborolane group.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BFIN2O2 |
| Molecular Weight | 418.05 g/mol |
| CAS Number | 1309980-57-1 |
| MDL Number | MFCD15530299 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents (fluorine and iodine) often enhances the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against Gram-positive and Gram-negative bacteria.
In a study focusing on structure–activity relationships for oxazolidinones, it was noted that modifications in molecular structure could lead to enhanced accumulation in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . While specific data on the biological activity of this compound is limited, its structural components suggest potential for similar activity.
Case Studies
- Antibacterial Activity : A related compound was tested against multi-drug resistant strains of Staphylococcus aureus and displayed promising results. The modifications made to the oxazolidinone scaffold were crucial in overcoming efflux mechanisms that typically limit drug efficacy .
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on derivatives of similar pyridine compounds have shown varying degrees of cytotoxic effects on human cell lines. Future studies should assess the cytotoxic profile of this compound to evaluate its therapeutic index.
Structure–Activity Relationships (SAR)
The biological activity of pyridine derivatives is often influenced by their substituents:
- Halogen Atoms : The presence of fluorine and iodine may enhance binding affinity to bacterial ribosomes or other targets.
- Pyrrolidine Ring : This moiety can contribute to conformational flexibility and interaction with biological targets.
Understanding these relationships is vital for optimizing the compound's efficacy and minimizing toxicity.
特性
IUPAC Name |
2-fluoro-4-iodo-6-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFIN2O2/c1-14(2)15(3,4)22-16(21-14)12-10(18)9-11(19-13(12)17)20-7-5-6-8-20/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKZOQAUKFZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2I)N3CCCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















